molecular formula C24H34O4 B1593574 6-Epimedroxyprogesterone acetate CAS No. 2242-65-1

6-Epimedroxyprogesterone acetate

Numéro de catalogue B1593574
Numéro CAS: 2242-65-1
Poids moléculaire: 386.5 g/mol
Clé InChI: PSGAAPLEWMOORI-BMHIUQAOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Epimedroxyprogesterone acetate is a derivative of progesterone, a progestin hormone . It is used to treat abnormal menstrual bleeding, absent or irregular menstrual periods (amenorrhea), and to prevent thickening of the lining of the uterus (endometrial hyperplasia) in postmenopausal women who are taking estrogen hormone replacement therapy .


Molecular Structure Analysis

The molecular formula of 6-Epimedroxyprogesterone acetate is C24H34O4 . The IUPAC name is (6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl acetate .


Physical And Chemical Properties Analysis

6-Epimedroxyprogesterone acetate has a molecular weight of 386.52 . Further physical and chemical properties are not detailed in the available literature.

Applications De Recherche Scientifique

Metabolic Profiling and Cytochrome P450 Reaction Phenotyping

Medroxyprogesterone acetate (MPA), a progestin used for conception, hormone replacement therapy, and adjuvant endocrine therapy, undergoes extensive metabolism. A study by Zhang et al. (2008) profiled the phase I metabolites of MPA, identifying major metabolites and establishing CYP3A4 as the primary isoform involved in MPA hydroxylation. This research is crucial for understanding the pharmacokinetics of MPA and its derivatives like 6-Epimedroxyprogesterone acetate (Zhang et al., 2008).

Regulation of Cytokine Genes

Africander et al. (2011) investigated the regulation of cytokine gene expression by medroxyprogesterone acetate (MPA) in cell lines of the female genital tract. They found that MPA differentially regulated cytokine/chemokine genes, potentially impacting immune function in the cervicovaginal environment. This study highlights the importance of selecting progestins in therapies for their impact on inflammation and immune function (Africander et al., 2011).

Effects on Hormone Receptors and Carcinogenesis

Montero Girard et al. (2007) studied the effects of MPA on estrogen and progesterone receptor expression and its role in mammary carcinogenesis. They found significant strain-specific differences in hormonal effects and receptor expressions, suggesting a complex interaction between MPA and breast cancer risk (Montero Girard et al., 2007).

Effects on Cortisol and Interleukin-6

A study by Edwards and Mills (2008) compared the effects of estrogen replacement therapy, with and without medroxyprogesterone acetate, on cortisol and interleukin-6 levels. They found that estrogen elevated cortisol levels, and the addition of MPA might moderate this effect. This provides insights into the hormonal regulation of stress and immune responses (Edwards & Mills, 2008).

Impact on Gene Expression in Mouse Fibroblast Cells

Koubovec et al. (2004) revealed that MPA significantly repressed tumor necrosis factor-stimulated interleukin-6 production in mouse fibroblast cells, indicating its potential impact on inflammatory pathways and immune responses at the cellular level (Koubovec et al., 2004).

Antiandrogenic Actions in Human Breast Tissues

Ochnik et al. (2014) explored the antiandrogenic effects of MPA on epithelial cells within normal human breast tissues. The study provided evidence of MPA’s antiandrogenic action, which could contribute to the increased risk of breast cancer in women using MPA-containing estrogen-progestin therapy (Ochnik et al., 2014).

Safety And Hazards

Medroxyprogesterone acetate, from which 6-Epimedroxyprogesterone acetate is derived, is suspected of causing cancer and may damage fertility or the unborn child . It is also associated with a decreased high-density lipoprotein level and increased thromboembolism risk .

Propriétés

IUPAC Name

[(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18-,19+,20+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGAAPLEWMOORI-BMHIUQAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Epimedroxyprogesterone acetate

CAS RN

2242-65-1
Record name 6-Epimedroxyprogesterone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002242651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-119085
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6β)-17-(acetyloxy)-6-methyl-pregn-4-ene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-EPIMEDROXYPROGESTERONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/275N4RXX0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Epimedroxyprogesterone acetate
Reactant of Route 2
Reactant of Route 2
6-Epimedroxyprogesterone acetate
Reactant of Route 3
Reactant of Route 3
6-Epimedroxyprogesterone acetate
Reactant of Route 4
Reactant of Route 4
6-Epimedroxyprogesterone acetate
Reactant of Route 5
Reactant of Route 5
6-Epimedroxyprogesterone acetate
Reactant of Route 6
6-Epimedroxyprogesterone acetate

Citations

For This Compound
3
Citations
P Dissolve - WHO Drug Information, 2013 - search.proquest.com
B. 1 Carry out the test as described under 1.14. 1 Thin-layer chromatography, using silica R5 as the coating substance and a mixture of 10 volumes of dichloromethane R and 1 volume …
Number of citations: 0 search.proquest.com
D Jenkins, CL Harmon, X Jia, A Kesselring… - … of Pharmaceutical and …, 2020 - Elsevier
… -en-17-yl acetate) has a limit of 0.2 % in the BP MPA API monograph as Impurity E and 0.3 % in the BP MGA API monograph as Impurity D, whereas 6-epimedroxyprogesterone acetate (…
Number of citations: 6 www.sciencedirect.com
SE Asia, W Pacific - publications.iarc.fr
The term ‘conjugated estrogens’ refers to mixtures of at least eight compounds, including sodium estrone sulfate and sodium equilin sulfate, that are derived wholly or in part from …
Number of citations: 5 publications.iarc.fr

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.